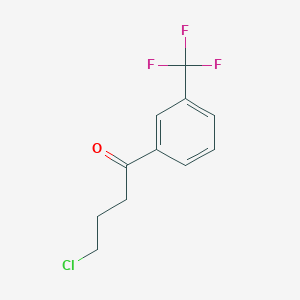
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of chlorinated and trifluoromethylated organic compounds has been an area of significant interest due to their unique chemical and physical properties. These compounds are known for their stability, bioactivity, and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
One study discusses the electrochemical synthesis of chlorinated compounds, providing insights into methods that could be relevant for synthesizing complex molecules like 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (Uneyama et al., 1983).
Molecular Structure Analysis
Research on the molecular and spectroscopic behavior of related compounds provides a theoretical approach to understanding the structure of chloro and trifluoromethyl compounds. For instance, Evecen et al. (2018) used quantum chemical calculations to analyze molecular structures, offering a methodology that could be applied to our compound of interest (Evecen et al., 2018).
Chemical Reactions and Properties
Solhnejad et al. (2013) described the regioselective carbon-carbon bond cleavage in arylhydrazones of related compounds, which could shed light on the chemical reactivity of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (Solhnejad et al., 2013).
Physical Properties Analysis
The physical properties of chlorinated and trifluoromethylated compounds can be complex. However, specific analyses, such as those conducted by Reed (2010) on carborane reagents, offer a glimpse into the potential physical properties of our compound of interest by understanding the behavior of similar chemical structures (Reed, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the application of any compound. While direct studies on 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane are not available, research on similar compounds, such as the work by Sasaki et al. (1999) on redox properties of phosphino derivatives, can provide valuable insights into the chemical properties that might be expected for our compound of interest (Sasaki et al., 1999).
Aplicaciones Científicas De Investigación
Pharmacological Applications
- A study explored the pretreatment effects of certain oximes, including structurally related butane derivatives, on antidotal therapy against poisoning, highlighting the potential of such compounds in enhancing therapeutic outcomes in toxicological emergencies (Lucić Vrdoljak et al., 2006).
- Research into the molecular properties of inhaled anesthetics, including butanes, contributes to understanding their solubility, potency, and desirable pharmacological properties, indicating the relevance of structural considerations in anesthetic design (Eger et al., 1994).
Toxicological Studies
- Investigations into the toxicity and metabolism of chlorinated butadienes, such as chloroprene, provide insights into the carcinogenic potentials, metabolic pathways, and species-specific responses, informing risk assessments and safety guidelines (Melnick et al., 1996).
Organic Chemistry and Synthesis
- Studies on the synthesis and structure-activity relationships of compounds, including those with butane structures, contribute to the development of new chemical entities with potential therapeutic applications, demonstrating the importance of organic synthesis in drug discovery (Engelhardt, 1984).
Environmental and Metabolic Research
- Research on the environmental persistence and metabolic fate of butadiene and its metabolites in various species, including humans, helps in understanding the ecological impact and health risks associated with exposure to such compounds, guiding environmental safety and public health policies (Sagai & Ichinose, 1980).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPWQPQBYIJZJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594133 |
Source


|
| Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane | |
CAS RN |
166312-46-5 |
Source


|
| Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)



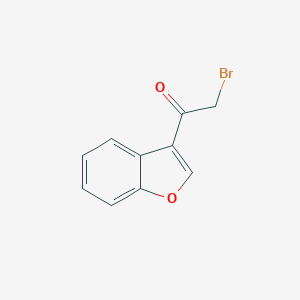
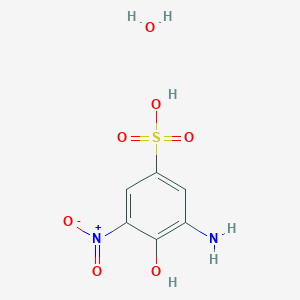

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
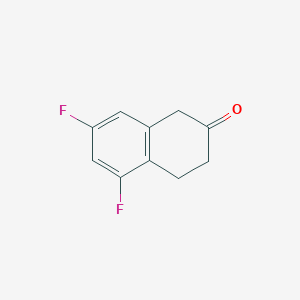
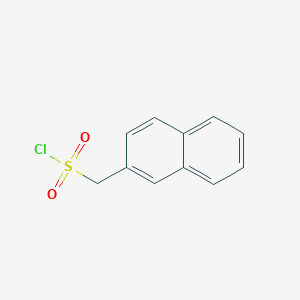

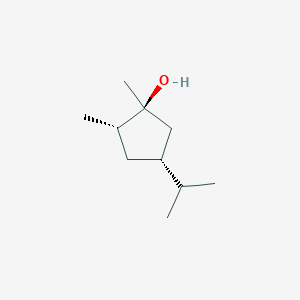
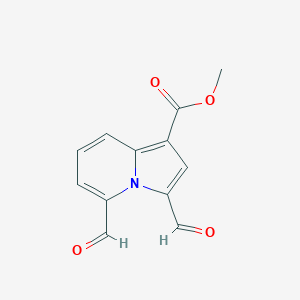
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)